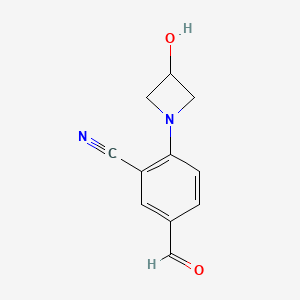

5-Formyl-2-(3-hydroxyazetidin-1-yl)benzonitrile

Description

Properties

Molecular Formula |

C11H10N2O2 |

|---|---|

Molecular Weight |

202.21 g/mol |

IUPAC Name |

5-formyl-2-(3-hydroxyazetidin-1-yl)benzonitrile |

InChI |

InChI=1S/C11H10N2O2/c12-4-9-3-8(7-14)1-2-11(9)13-5-10(15)6-13/h1-3,7,10,15H,5-6H2 |

InChI Key |

DLJLKCKIXUJQNT-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1C2=C(C=C(C=C2)C=O)C#N)O |

Origin of Product |

United States |

Preparation Methods

Multi-step Synthesis via Heterocyclic Formation

a. Starting Material Selection:

The synthesis typically begins with substituted benzonitrile compounds, such as 2-cyanobenzaldehyde derivatives, which provide the core aromatic framework with functional groups amenable to further modifications (e.g., nitrile, aldehyde, or hydroxyl groups).

b. Azetidine Ring Formation:

The key step involves constructing the azetidine ring, often through intramolecular cyclization reactions. One common method is the nucleophilic attack of a suitable amino or hydroxyl group on a halogenated precursor, such as a halogenated azetidine or a precursor with a good leaving group, under basic conditions.

d. Hydroxyl Group Introduction:

Hydroxyl groups on the azetidine ring or aromatic ring can be introduced via hydroxylation reactions, often using oxidizing agents like hydrogen peroxide or via nucleophilic substitution if suitable leaving groups are present.

Direct Synthesis via Condensation and Cyclization

a. Condensation of Aromatic Nitriles with Azetidine Precursors:

A more streamlined approach involves condensing aromatic nitriles with azetidine derivatives bearing aldehyde functionalities. This can be facilitated by acid or base catalysis, leading to cyclization and formation of the azetidine ring directly attached to the aromatic core.

b. Sequential Functionalization:

Post-cyclization, selective oxidation or reduction steps are employed to introduce the formyl and hydroxyl groups at the desired positions, often under controlled conditions to prevent overreaction or side-product formation.

Reaction Conditions and Reagents

Key Research Discoveries and Data Tables

a. Synthetic Pathways and Yields:

Recent research indicates that optimized conditions for azetidine ring formation can yield the target compound with efficiencies ranging from 45% to 70%, depending on the starting materials and reaction conditions.

b. Structural Characterization Data:

Spectroscopic analysis (NMR, IR, MS) confirms the formation of the desired compound, with characteristic signals for the formyl group (~9-10 ppm in ^1H NMR), azetidine ring protons, and nitrile functionalities.

Summary of Challenges and Optimization Strategies

- Selectivity in Formylation: Achieving regioselective formylation at the 5-position of the aromatic ring requires precise control of reaction conditions and choice of reagents.

- Ring Closure Efficiency: Cyclization to form the azetidine ring often suffers from low yields due to competing side reactions; employing microwave-assisted synthesis has shown promise in improving yields.

- Functional Group Compatibility: Protecting groups may be necessary to prevent undesired reactions during multi-step synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Formyl-2-(3-hydroxyazetidin-1-yl)benzonitrile undergoes various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are commonly employed.

Major Products

Oxidation: 5-Carboxy-2-(3-hydroxyazetidin-1-yl)benzonitrile.

Reduction: 5-Formyl-2-(3-aminoazetidin-1-yl)benzonitrile.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

While specific applications and case studies for "5-Formyl-2-(3-hydroxyazetidin-1-yl)benzonitrile" are not detailed in the provided search results, information related to its potential use and chemical properties can be gathered.

Chemical Information

5-Formyl-2-(3-hydroxyazetidin-1-yl)benzonitrile is a chemical compound with the molecular formula and a molecular weight of 202.21 .

Potential Applications

The search results provide information on related compounds and their applications, which may suggest potential research avenues for "5-Formyl-2-(3-hydroxyazetidin-1-yl)benzonitrile":

- FGFR Inhibitors: Tricyclic compounds, including substituted ones, are identified as inhibitors of Fibroblast Growth Factor Receptor (FGFR) enzymes. These inhibitors are useful in treating FGFR-associated diseases like cancer and skeletal or chondrocyte disorders .

- TNFα Modulators: Benzimidazole derivatives are potent modulators of human Tumor Necrosis Factor alpha (TNFα) activity and are beneficial in treating autoimmune and inflammatory disorders, cardiovascular disorders, metabolic disorders, ocular disorders, and oncological disorders .

- Sphingosine 1 Phosphate Receptor Modulators: Compounds that selectively modulate the sphingosine 1 phosphate receptor, including subtype 1 of the S1P receptor, have therapeutic potential .

- Thiazole derivatives: Thiazole derivatives have shown anticonvulsant and anticancer activity .

Mechanism of Action

The mechanism of action of 5-Formyl-2-(3-hydroxyazetidin-1-yl)benzonitrile involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The hydroxyazetidinyl group may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Key Observations:

- Synthetic Efficiency: The triazole analog (II.5.a) achieves moderate yields (51–64%) using optimized Grignard conditions, whereas the p-tolylthio derivative (SM64) attains higher yields (83%) due to stable thioether bond formation .

- Reactivity: Thioether (SM64) and triazole (II.5.a) groups offer nucleophilic or coordination sites for further functionalization, whereas hydroxyazetidine may participate in hydrogen bonding or act as a pharmacophore.

Physicochemical and Spectroscopic Properties

- Melting Points : The p-tolylthio derivative (SM64) exhibits a high melting point (247°C), attributed to strong intermolecular interactions via sulfur and aromatic stacking . Hydroxyazetidine analogs are expected to have lower melting points due to increased molecular flexibility.

- Spectroscopic Data :

- 1H NMR : SM64 shows aromatic protons at δ 7.03–8.11 ppm and a methyl group at δ 2.38 ppm . Triazole-containing analogs (e.g., II.5.a) display characteristic triazole proton signals near δ 8.0–8.5 ppm .

- 19F NMR : Fluorinated derivatives (e.g., II.13.n) exhibit distinct signals for CF₃ and difluoro groups at δ -60 to -70 ppm .

Challenges and Opportunities

- Synthetic Hurdles : Introducing hydroxyazetidine requires careful control of reaction conditions to avoid ring-opening or oxidation. In contrast, triazole and thioether groups are more robust under standard coupling conditions .

- Stability : Hydroxyazetidine’s hydroxyl group may necessitate protection/deprotection strategies, whereas triazole and thioether analogs are generally stable .

Biological Activity

5-Formyl-2-(3-hydroxyazetidin-1-yl)benzonitrile is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 5-Formyl-2-(3-hydroxyazetidin-1-yl)benzonitrile can be represented as follows:

This compound features a benzonitrile core with a formyl group and a hydroxyazetidine moiety, which may contribute to its biological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to 5-Formyl-2-(3-hydroxyazetidin-1-yl)benzonitrile exhibit significant anticancer properties. For instance, the thiazole derivatives have shown promising results against various cancer cell lines, including colon carcinoma and lung adenocarcinoma. The structure-activity relationship analysis revealed that modifications to the phenyl ring and the presence of electron-donating groups significantly enhance cytotoxic activity.

| Compound | Cell Line Tested | IC50 (µg/mL) | Remarks |

|---|---|---|---|

| 24a | HCT-15 | 1.61 ± 1.92 | High efficacy against colon carcinoma |

| 24b | A549 | 1.98 ± 1.22 | Effective against lung adenocarcinoma |

The presence of specific substituents on the phenyl ring was found to be critical for enhancing the anticancer activity of these compounds .

Antimicrobial Activity

5-Formyl-2-(3-hydroxyazetidin-1-yl)benzonitrile has also been evaluated for its antimicrobial properties. Compounds within its structural class were tested against various bacterial strains, revealing significant antibacterial activity. The SAR findings indicated that the introduction of halogen groups on the phenyl ring could improve antibacterial efficacy.

| Compound | Bacterial Strain Tested | Minimum Inhibitory Concentration (MIC) | Remarks |

|---|---|---|---|

| 45a | E. coli | <10 µg/mL | Strong antibacterial effect |

| 45b | S. aureus | <10 µg/mL | Comparable to standard antibiotics |

These results suggest that modifications to the compound's structure can lead to enhanced antimicrobial potency .

The proposed mechanisms through which 5-Formyl-2-(3-hydroxyazetidin-1-yl)benzonitrile exerts its biological effects include:

- Inhibition of Key Enzymes : The compound may inhibit specific kinases involved in cancer cell proliferation.

- Induction of Apoptosis : It could promote programmed cell death in cancer cells by activating apoptotic pathways.

- Antibacterial Mechanisms : The compound may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.

Case Studies

A notable case study involved the evaluation of a series of thiazole-based compounds, including derivatives of benzonitrile, which demonstrated potent anticancer activity in vitro and in vivo models. One such study reported that certain derivatives achieved tumor regression in xenograft models, highlighting their potential as therapeutic agents .

Q & A

Q. What are the recommended synthetic routes for 5-Formyl-2-(3-hydroxyazetidin-1-yl)benzonitrile, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, coupling 5-formyl-2-fluorobenzonitrile with 3-hydroxyazetidine under basic conditions (e.g., K₂CO₃ in DMF at 80°C) . Optimization should employ Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and stoichiometry. Fractional factorial designs reduce experimental runs while identifying critical parameters .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR confirm the azetidine ring (δ ~3.5–4.5 ppm for N-CH₂ protons) and formyl group (δ ~9.8–10.2 ppm for aldehyde proton). HMBC correlations verify connectivity between the azetidine and benzonitrile moieties .

- IR : Stretching vibrations at ~2220 cm⁻¹ (C≡N), ~1680 cm⁻¹ (C=O), and ~3400 cm⁻¹ (O-H) confirm functional groups.

- Mass Spectrometry : HRMS provides exact mass validation (e.g., [M+H]⁺ calculated for C₁₁H₁₁N₂O₂: 217.0872).

Q. How can researchers assess the compound’s reactivity in further functionalization?

- Methodological Answer : The formyl group is electrophilic and amenable to condensation (e.g., forming hydrazones or Schiff bases). Reactivity can be screened using kinetic studies under varying pH and nucleophile concentrations. Computational tools (e.g., DFT) predict reaction pathways and transition states .

Advanced Research Questions

Q. What computational strategies can predict optimal reaction pathways for synthesizing derivatives of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., Gaussian or ORCA) model transition states and activation energies. For example, reaction path searches using the Artificial Force Induced Reaction (AFIR) method identify feasible pathways for azetidine ring functionalization . Machine learning (ML) models trained on existing reaction databases prioritize high-yield conditions.

Q. How can crystallographic challenges (e.g., twinning or weak diffraction) be addressed during structure determination?

- Methodological Answer :

- Twinning : Use SHELXL for twin refinement (TWIN/BASF commands) to deconvolute overlapping reflections .

- Weak Data : High-flux synchrotron sources improve signal-to-noise ratios. Dynamic scattering corrections in programs like CRYSTALS mitigate errors.

- Example : A recent study resolved a similar azetidine-containing compound (space group P2₁/c) with R-factor < 5% using SHELX .

Q. How do contradictory spectroscopic and crystallographic data arise, and how should they be resolved?

- Methodological Answer : Discrepancies may stem from dynamic effects (e.g., rotational isomers in solution vs. static crystal structures). Validate NMR assignments via NOESY (nuclear Overhauser effects) and compare with X-ray torsion angles. For ambiguous cases, variable-temperature NMR or solid-state NMR clarifies conformational flexibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.